(2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide
Description
(2S,3S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral small molecule featuring a pentanamide backbone with stereospecific methyl and amino groups at the 2S and 3S positions, respectively. The (S)-1-phenylethyl substituent on the amide nitrogen introduces aromaticity and stereochemical complexity. This compound is synthesized via peptide coupling methodologies, as evidenced by its commercial availability through Hangzhou Peptide Biochem (CAS: 96643-94-6, 10 mg) .
Key physicochemical properties include:
- Molecular formula: C₁₄H₂₂N₂O (calculated based on structural similarity to related compounds).
- Stereochemistry: Critical for biological activity, as enantiomeric impurities can alter receptor binding or metabolic stability.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11-,13-/m0/s1 |
InChI Key |
NYJBZGDIBRHACS-GVXVVHGQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylpentanoic acid and (S)-1-phenylethylamine.
Coupling Reaction: The amino acid is coupled with the amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Protein Interaction: Investigated for its interactions with proteins and peptides.
Medicine
Drug Development: Explored as a potential lead compound in drug development.
Therapeutic Agents: Evaluated for its therapeutic properties in various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of (2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide involves:
Molecular Targets: Binding to specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds vary in substituents, stereochemistry, and functional groups, leading to divergent physicochemical and biological properties. Below is a comparative analysis:
Structural Analogues with Modified Amide Substituents
Analogues with Altered Backbone Stereochemistry
Salts and Prodrug Derivatives
Key Findings and Trends
Morpholinoethyl (LM11A-31) increases hydrophilicity, favoring aqueous solubility and peripheral therapeutic applications .
Stereochemical Sensitivity :
- Enantiomeric variants (e.g., 2R vs. 2S in Acidiphilamides) exhibit distinct NMR profiles and bioactivity, underscoring the necessity of stereocontrol in synthesis .
Salt Forms :
- Hydrochloride salts (e.g., LM11A-31 dihydrochloride) improve stability and solubility, critical for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
